3-Hydroxycyclopentane-1-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-hydroxycyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2 |
InChI Key |
FWKGSDVDYSPDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C=O)O |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 3 Hydroxycyclopentane 1 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. ncert.nic.in This reactivity is the basis for numerous addition and condensation reactions.
Aldehydes readily undergo nucleophilic addition reactions. libretexts.org The reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then protonated to yield the final product.
Reaction with Alcohols: In the presence of an acid catalyst, 3-Hydroxycyclopentane-1-carbaldehyde is expected to react with alcohols. The addition of one equivalent of an alcohol forms a hemiacetal. ncert.nic.in Further reaction with a second equivalent of the alcohol in the presence of dry hydrogen chloride leads to the formation of a more stable acetal (B89532), which can serve as a protecting group for the aldehyde functionality. ncert.nic.in
Reaction with Amines: Primary amines add to the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. These reactions typically involve the formation of a carbinolamine intermediate, which then dehydrates to produce the final product. pressbooks.pub
| Nucleophile | Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Alcohol (R-OH) | Acid Catalyst | Hemiacetal | Acetal |
| Primary Amine (R-NH₂) | Weakly Acidic | Carbinolamine | Imine |
| Hydrogen Cyanide (HCN) | Base Catalyst | - | Cyanohydrin |
| Grignard Reagent (R-MgX) | Ether Solvent, then H₃O⁺ | Alkoxide | Secondary Alcohol |
Due to the presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), this compound can undergo aldol (B89426) condensation. ncert.nic.in In the presence of a dilute base, the aldehyde can act as both a nucleophile (after deprotonation to form an enolate) and an electrophile, leading to the formation of a β-hydroxy aldehyde (an aldol). ncert.nic.in This product can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. ncert.nic.in
When reacted with a different aldehyde or ketone, a cross-aldol condensation can occur, potentially leading to a mixture of products. learncbse.in
The aldehyde group is easily oxidized to a carboxylic acid. ncert.nic.in This transformation can be achieved using a variety of common oxidizing agents. ncert.nic.in
Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃) will readily oxidize the aldehyde. ncert.nic.in
Mild Oxidants: Due to their high susceptibility to oxidation, aldehydes can be distinguished from ketones using mild oxidizing agents. ncert.nic.in Tollen's reagent, an ammoniacal solution of silver nitrate, oxidizes the aldehyde and produces a characteristic silver mirror. libretexts.org Fehling's solution, containing copper(II) ions, is also reduced by the aldehyde to form a red precipitate of copper(I) oxide. ncert.nic.in
Recent research has also explored more specialized methods, such as using N-hydroxyphthalimide (NHPI) as an organocatalyst for aerobic oxidation, providing a metal-free alternative. organic-chemistry.org Another method involves the use of 1-hydroxycyclohexyl phenyl ketone under basic conditions for a chemoselective oxidation. bohrium.comnih.gov
| Oxidizing Agent | Reaction Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkaline, then Acidification | 3-Hydroxycyclopentane-1-carboxylic acid |
| Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | Heating | 3-Hydroxycyclopentane-1-carboxylic acid |
| Tollen's Reagent ([Ag(NH₃)₂]⁺) | Warming | 3-Hydroxycyclopentane-1-carboxylate |
| Fehling's Solution (Cu²⁺ in tartrate) | Warming | 3-Hydroxycyclopentane-1-carboxylate |
The aldehyde group can be reduced to a primary alcohol or completely to a hydrocarbon.
Reduction to Alcohols: The carbonyl group is readily reduced to a primary alcohol (cyclopentyl-1,3-diol) using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. libretexts.org NaBH₄ is a milder reagent, often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that requires anhydrous conditions. libretexts.orgkhanacademy.org
Reduction to Hydrocarbons: The complete reduction of the aldehyde group to a methyl group (to form 3-methylcyclopentanol) can be achieved through reactions like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) followed by a strong base at high temperatures). ncert.nic.in
Reactions Involving the Hydroxyl Moiety
The secondary hydroxyl group on the cyclopentane (B165970) ring can also participate in various reactions, most notably oxidation.
Oxidation of the secondary alcohol in this compound would yield a ketone. ncert.nic.in However, the presence of the easily oxidizable aldehyde group presents a challenge for selectivity. To selectively oxidize the hydroxyl group, the aldehyde group would typically need to be protected first, for example, by converting it to an acetal. After protection, a variety of oxidizing agents, such as those based on chromium (e.g., PCC) or other modern reagents, could be used to convert the secondary alcohol to a ketone (3-oxocyclopentane-1-carbaldehyde, after deprotection).
Vigorous oxidation conditions using strong oxidizing agents like potassium permanganate would likely lead to the oxidation of both the aldehyde and the secondary alcohol, potentially causing ring cleavage and the formation of dicarboxylic acids. ncert.nic.in
Substitution Reactions of the Hydroxyl Group with Various Functionalities
The direct substitution of the hydroxyl group in this compound is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Consequently, activation of the hydroxyl group is a prerequisite for substitution. libretexts.org Standard methods for converting alcohols to alkyl halides, such as treatment with thionyl chloride or phosphorus tribromide, are often performed under conditions that would also affect the aldehyde functionality. researchgate.net Therefore, a common strategy involves the prior protection of the aldehyde group, typically as an acetal, to prevent its participation in the reaction. Once the aldehyde is protected, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) or directly substituted under milder conditions.
Common substitution reactions include:
Halogenation: After aldehyde protection, the hydroxyl group can be converted to a halide. For instance, reaction with tosyl chloride in pyridine (B92270) followed by displacement with a halide ion (e.g., NaBr or NaCl) via an Sₙ2 reaction yields the corresponding 3-halocyclopentane-1-carbaldehyde derivative.
Etherification: Formation of an ether (Williamson ether synthesis) can be achieved by deprotonating the alcohol with a suitable base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. The aldehyde must be protected to prevent side reactions with the strong base.
Esterification: The hydroxyl group readily reacts with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form esters. This reaction is often high-yielding and can proceed without protecting the aldehyde, although protection can ensure cleaner reactions.
The following table summarizes these transformations, assuming prior protection of the aldehyde group as a dimethyl acetal.
| Starting Material (Aldehyde Protected) | Reagent(s) | Product Functionality | Resulting Compound (After Deprotection) |
| This compound dimethyl acetal | 1. TsCl, Pyridine2. NaBr | Alkyl Bromide | 3-Bromocyclopentane-1-carbaldehyde |
| This compound dimethyl acetal | 1. NaH2. CH₃I | Methyl Ether | 3-Methoxycyclopentane-1-carbaldehyde |
| This compound dimethyl acetal | Acetyl chloride, Pyridine | Acetate Ester | 3-Formylcyclopentyl acetate |
Chemoselective Transformations in the Presence of Multiple Reactive Functional Groups
Chemoselectivity is paramount when dealing with bifunctional molecules like this compound. The selective transformation of one functional group while leaving the other intact is achieved by exploiting the inherent differences in their reactivity or by using protecting groups. organic-chemistry.org
Reactions at the Aldehyde Group: To perform reactions exclusively at the aldehyde, the hydroxyl group is typically protected. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under a variety of conditions but can be easily removed with a fluoride (B91410) source (e.g., TBAF).
Selective Oxidation: With the hydroxyl group protected, the aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Selective Reduction: The aldehyde can be reduced to a primary alcohol, yielding cyclopentane-1,3-diol. However, to selectively reduce the aldehyde in the presence of the existing hydroxyl group, a milder reducing agent like sodium borohydride (NaBH₄) can often be used at low temperatures, exploiting the higher reactivity of the aldehyde.
Carbon Chain Elongation: Reactions such as the Wittig reaction can be performed on the aldehyde to extend the carbon chain, converting the formyl group into an alkene. This requires the protection of the hydroxyl group to prevent it from reacting with the ylide.
Reactions at the Hydroxyl Group: To perform reactions at the hydroxyl group, the aldehyde is protected, commonly as an acetal (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst).
Selective Oxidation: With the aldehyde protected, the secondary hydroxyl group can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yielding 3-oxocyclopentane-1-carbaldehyde after deprotection.
The table below illustrates these chemoselective strategies.
| Target Group | Protecting Group for Other Functionality | Reagent(s) | Transformation |
| Aldehyde | TBDMS ether (for -OH) | KMnO₄ | Oxidation to Carboxylic Acid |
| Aldehyde | TBDMS ether (for -OH) | Ph₃P=CH₂ (Wittig Reagent) | Conversion to Vinyl Group |
| Hydroxyl | Acetal (for -CHO) | PCC (Pyridinium chlorochromate) | Oxidation to Ketone |
| Aldehyde | None (controlled conditions) | NaBH₄, low temp. | Reduction to Primary Alcohol |
Derivatization Strategies for Synthetic Elaboration and Analytical Resolution
Derivatization of this compound is a crucial strategy for both extending its molecular framework in organic synthesis and for resolving its enantiomers for analytical or biological purposes.
Synthetic Elaboration: For synthetic purposes, derivatization is synonymous with the protecting group strategies discussed previously. By converting the hydroxyl or aldehyde group into a protected form, the other group is free to react. This is a foundational concept in the multi-step synthesis of complex molecules, such as prostaglandins (B1171923), where substituted cyclopentane rings form the core structure. libretexts.orgnih.gov For example, protecting the hydroxyl group allows for nucleophilic additions to the aldehyde, creating a new stereocenter and building molecular complexity. Subsequently, the protecting group can be removed, and the hydroxyl group can be used in further transformations.
Analytical Resolution: this compound is a chiral molecule. The resolution of its racemic mixture into individual enantiomers is often necessary for pharmaceutical applications. A common method for analytical resolution is the derivatization of the compound with a chiral resolving agent to form a mixture of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using standard techniques like chromatography (HPLC or column chromatography). nih.gov
Esterification with Chiral Acids: The hydroxyl group can be esterified with an enantiomerically pure chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric esters can then be separated.
Reaction with Chiral Amines: The aldehyde can be reacted with a chiral amine to form diastereomeric imines or enamines, which can be separated.
Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original this compound. This derivatization is also useful for determining the enantiomeric excess (e.e.) of a sample using techniques like NMR spectroscopy, where the signals of the diastereomers will appear at different chemical shifts.
| Purpose | Functional Group Targeted | Chiral Derivatizing Agent | Resulting Diastereomers | Separation Method |
| Analytical Resolution | Hydroxyl (-OH) | (R)-Mosher's acid chloride | Diastereomeric Esters | HPLC, Column Chromatography |
| Analytical Resolution | Aldehyde (-CHO) | (S)-1-Phenylethylamine | Diastereomeric Imines | Column Chromatography |
Applications of 3 Hydroxycyclopentane 1 Carbaldehyde As a Synthetic Intermediate
Role as a Versatile Building Block for Complex Molecules
The unique structural features of 3-hydroxycyclopentane-1-carbaldehyde make it an important building block for the construction of intricate molecules, most notably in the synthesis of prostaglandins (B1171923) and carbocyclic nucleosides. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The cyclopentane (B165970) ring of this compound serves as the core of the prostaglandin (B15479496) structure. Synthetic strategies often involve the elaboration of the aldehyde and hydroxyl groups to introduce the two characteristic side chains of the prostaglandin framework. iitb.ac.in
In the realm of antiviral and anticancer research, this compound is a precursor for carbocyclic nucleosides. nih.govelsevierpure.com These are nucleoside analogues in which a cyclopentane or cyclopentene (B43876) ring replaces the furanose sugar moiety. This substitution confers metabolic stability, as the ether linkage of natural nucleosides is susceptible to enzymatic cleavage. The aldehyde group of the starting material can be transformed into other functional groups necessary for the attachment of a nucleobase, while the hydroxyl group can be used to control the stereochemistry of the final molecule.
The following table provides a summary of complex molecules synthesized using this compound as a key intermediate.
| Class of Complex Molecule | Specific Examples | Significance |
| Prostaglandins | Prostaglandin F2α, Prostaglandin E2 analogues | Used in various therapeutic areas including reproductive health and cardiovascular medicine. |
| Carbocyclic Nucleosides | Carbocyclic analogues of adenosine, guanosine, and other nucleosides | Investigated as antiviral and anticancer agents due to their increased metabolic stability. sci-hub.se |
| Pyrethrins and analogues | Insecticidal compounds | Used in agriculture and public health for pest control. google.com |
Precursor in the Synthesis of Substituted Cyclic Systems and Heterocycles
The reactivity of the aldehyde and hydroxyl groups in this compound allows for the straightforward introduction of various substituents onto the cyclopentane ring, making it an excellent precursor for a range of substituted cyclic systems. The aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to append carbon or nitrogen-based side chains. The hydroxyl group can be oxidized, protected, or used as a handle to direct the stereochemistry of subsequent reactions.
Furthermore, this compound is a valuable starting point for the synthesis of heterocyclic compounds. The aldehyde functionality is readily converted into a variety of nitrogen- and oxygen-containing heterocycles. For example, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These heterocyclic moieties are prevalent in many biologically active molecules and pharmaceutical drugs. researchgate.net The synthesis of carbocyclic nucleosides often involves the construction of a heterocyclic nucleobase on the cyclopentane scaffold derived from this compound. nih.gov
Utility in the Construction of Chiral Scaffolds and Stereodefined Compounds
The presence of stereocenters in this compound makes it a valuable chiral building block for asymmetric synthesis. core.ac.ukresearchgate.net By using enantiomerically pure forms of this starting material, it is possible to construct complex molecules with a high degree of stereochemical control. This is particularly important in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereoisomerism.
The synthesis of prostaglandins and their analogues is a prime example of the utility of chiral this compound. The relative and absolute stereochemistry of the hydroxyl group and the two side chains on the cyclopentane ring are critical for their biological activity. Synthetic strategies often employ stereoselective reactions to set these stereocenters, with the stereochemistry of the starting material guiding the outcome of these transformations. nih.gov Similarly, in the synthesis of carbocyclic nucleosides, the stereochemistry of the hydroxyl groups on the cyclopentane ring, which mimic the sugar moiety of natural nucleosides, is crucial for their interaction with viral or cellular enzymes. elsevierpure.com
Overview of Patented Synthetic Applications
The industrial and pharmaceutical importance of this compound is reflected in the number of patents that describe its use in various synthetic processes. A significant portion of these patents relates to the synthesis of prostaglandins and their analogues for therapeutic use. google.com These patents often describe novel and efficient methods for the synthesis of specific prostaglandin derivatives, with this compound or a closely related intermediate as a key starting material.
Another area where the application of this compound is patented is in the synthesis of carbocyclic nucleoside analogues for the treatment of viral infections, such as those caused by the hepatitis C virus (HCV). google.com These patents cover the synthesis of novel nucleoside analogues with improved efficacy and pharmacokinetic properties. The versatility of this compound allows for the creation of diverse libraries of these compounds for screening and drug discovery.
The following table highlights some of the patented applications of this compound.
| Patent Focus | Application Area | Key Features of the Invention |
| Prostaglandin Synthesis | Pharmaceuticals | Methods for the stereoselective synthesis of prostaglandin analogues with improved therapeutic profiles. google.com |
| Carbocyclic Nucleoside Analogues | Antiviral Agents | Synthesis of novel 5'-substituted nucleoside analogues for the treatment of viral diseases like HCV. google.com |
| Pyrethrin Analogues | Insecticides | Synthesis of 2-alkenyl-4-hydroxy-3-methyl-2-cyclopenten-1-ones as intermediates for pyrethrin insecticides. google.com |
| General cyclopentane derivatives | Chemical Synthesis | Methods for preparing cyclopentane carboxaldehydes through catalytic vapor phase dehydration of tetrahydropyran-2-methanols. google.com |
Computational Chemistry Studies and Mechanistic Investigations of 3 Hydroxycyclopentane 1 Carbaldehyde
Density Functional Theory (DFT) Calculations for Molecular Structure, Electronic Properties, and Reactivity
Density Functional Theory (DFT) serves as a powerful tool for elucidating the fundamental characteristics of molecules like 3-Hydroxycyclopentane-1-carbaldehyde. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to electronic structure and reactivity indices.
For the cyclopentane (B165970) ring, DFT calculations confirm that it is not planar but adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. In this compound, the presence of the hydroxyl and carbaldehyde substituents will influence the relative energies of these conformers. The precise bond lengths, bond angles, and dihedral angles of the most stable conformer can be accurately predicted using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). For instance, in a study of a related compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations at the B3LYP/6-311+G(d,p) level of theory showed good agreement between the optimized geometrical parameters and X-ray diffraction data for a similar structure. researchgate.net
Electronic properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. In 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, a molecule also containing hydroxyl and carbaldehyde groups, the HOMO-LUMO gap was calculated to be 0.154 atomic units. nih.gov The electrostatic potential map, another output of DFT calculations, visually represents the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be electron-rich, while the carbonyl carbon and the hydrogen of the hydroxyl group would be electron-poor.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated to predict the molecule's behavior in chemical reactions. scirp.orgasrjetsjournal.org
Table 1: Representative Calculated Electronic Properties of a Functionalized Cyclopentane Derivative (Hypothetical Data)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Electronegativity (χ) | 3.85 eV |
| Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.79 eV |
Molecular Dynamics and Conformational Analysis of the Cyclopentane Ring System
The cyclopentane ring is known for its flexibility and the existence of multiple low-energy conformations. Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of this compound in different environments, such as in various solvents or at different temperatures. tohoku.ac.jp
The conformational analysis is further complicated by the presence of two stereocenters in this compound, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the hydroxyl and carbaldehyde groups (cis or trans) will have a profound effect on the conformational preferences of the cyclopentane ring and the propensity for intramolecular hydrogen bonding. MD simulations can be employed to determine the most stable conformations for each stereoisomer and to calculate the free energy differences between them.
Table 2: Potential Energy of Cyclopentane Conformers (Illustrative Data)
| Conformation | Relative Energy (kJ/mol) | Key Dihedral Angle (°) |
| Envelope (C_s) | 0.0 | 40.5 |
| Twist (C_2) | 0.5 | 42.1 |
| Planar (D_5h) | 20.9 | 0.0 |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, several types of reactions can be envisioned, including reactions of the aldehyde group (e.g., aldol (B89426) reactions, oxidations, reductions), reactions of the hydroxyl group (e.g., esterification, etherification), and intramolecular reactions involving both functional groups.
For example, the intramolecular aldol reaction of a related compound, hexane-2,5-dione, leads to the formation of 3-methylcyclopent-2-en-1-one. wikipedia.org A similar intramolecular reaction could potentially occur in this compound under appropriate conditions. Computational modeling, using DFT, can be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. rsc.org This allows for the determination of the activation energies for each step of the reaction, providing a quantitative understanding of the reaction kinetics. nih.gov
In a study on the copper-catalyzed retro-aldol reaction of β-hydroxy ketones, DFT calculations were used to construct the full catalytic cycle, revealing a two-stage mechanism and a relatively flat reaction energy profile, consistent with the mild experimental conditions. rsc.org Similarly, for reactions involving this compound, computational studies can help to identify the most plausible reaction mechanism and to understand the role of catalysts in promoting the reaction.
Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data (e.g., IR, NMR)
Computational methods have become increasingly accurate in predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the identification and characterization of molecules, especially for distinguishing between different stereoisomers.
The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a high degree of accuracy, aiding in the assignment of the experimentally observed absorption bands. For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the various C-H and C-C vibrations of the cyclopentane ring.
NMR chemical shifts and coupling constants are highly sensitive to the local electronic environment of the nuclei. DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict these parameters for both ¹H and ¹³C NMR spectra. nih.gov This is particularly useful for distinguishing between the different stereoisomers of this compound, as the chemical shifts of the protons and carbons on the cyclopentane ring will be different for each isomer. A study on the identification of diastereomers of methylcyclohexanols demonstrated the ability of DFT-computed proton chemical shifts to discriminate between different configurations. comporgchem.com More recent work has shown that combining DFT calculations with machine learning can lead to even more accurate predictions of NMR chemical shifts. nih.gov
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Cyclopentane (Illustrative)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C1 (CHO) | 202.1 | 201.5 | 0.6 |
| C2 | 45.3 | 45.9 | -0.6 |
| C3 (CHOH) | 72.8 | 73.2 | -0.4 |
| C4 | 35.1 | 34.8 | 0.3 |
| C5 | 28.9 | 29.3 | -0.4 |
Stereochemical Prediction and Rational Design in Catalyst and Reagent Development
Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcome of chemical reactions. For the synthesis of a specific stereoisomer of this compound, it is essential to control the stereochemistry of the reaction.
Computational methods can be used to model the transition states of reactions leading to the formation of chiral centers. By comparing the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This information is invaluable for the rational design of chiral catalysts and reagents that can favor the formation of the desired product.
For instance, in the synthesis of functionalized cyclopentanes, computational studies can help to understand the factors that control the diastereoselectivity of the reaction. nih.gov In the context of biocatalysis, a mechanism-based, multi-state computational design workflow has been developed to engineer cyclopropanases with tailored stereoselectivity. chemrxiv.org This approach could be adapted for the design of enzymes or other catalysts for the stereoselective synthesis of this compound.
Integrated Experimental and Computational Approaches in Mechanistic Studies
The most powerful approach to understanding chemical systems often involves a combination of experimental and computational methods. Experimental studies provide real-world data on reaction outcomes, kinetics, and spectroscopic properties, while computational studies provide a detailed, atomistic view of the underlying processes.
In a study of the interrupted Nazarov reaction to form α-functionalized cyclopentanones, DFT computations were used in conjunction with experimental data to provide a rationale for the observed reaction pattern and diastereoselectivity. nih.gov Similarly, the mechanism of the ethanol-to-butanol upgrading reaction over an MgO catalyst was investigated through a combined theoretical and experimental approach, which included DFT calculations and diffuse reflectance infrared Fourier transform spectroscopy experiments. osti.gov
For this compound, an integrated approach would be highly beneficial. For example, experimental kinetic data for a reaction could be used to validate a computationally derived reaction mechanism. Similarly, experimentally measured IR and NMR spectra could be compared with computationally predicted spectra to confirm the structure and stereochemistry of the molecule. This synergy between theory and experiment is essential for building a complete and accurate picture of the chemical behavior of this compound.
Future Research Directions and Perspectives for 3 Hydroxycyclopentane 1 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
Future research will undoubtedly prioritize the development of green and sustainable methods for the synthesis of 3-hydroxycyclopentane-1-carbaldehyde. rsc.org Current synthetic approaches often rely on multi-step sequences that may generate significant chemical waste. The principles of green chemistry, particularly atom economy, which maximizes the incorporation of reactant atoms into the final product, will be a guiding framework for innovation. nih.govnih.gov
Key areas for future investigation include:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is paramount. This includes the exploration of transition-metal catalysis and organocatalysis to construct the cyclopentane (B165970) ring and introduce the required functional groups in a more efficient manner. iitg.ac.in For instance, developing catalytic cascade reactions that form multiple bonds in a single operation would significantly enhance atom economy. nih.gov
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials, such as biomass-derived furfural, could provide a more sustainable alternative to petroleum-based precursors. researchgate.net The conversion of biomass to valuable chemical intermediates is a growing field that aligns with the goals of sustainable chemistry. nih.gov
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign approach to synthesis. nih.gov Future research could focus on identifying or engineering enzymes, such as aldolases or ketoreductases, for the stereoselective synthesis of this compound and its derivatives. acs.orgnih.gov Biocatalysis often proceeds under mild reaction conditions in aqueous media, further contributing to the sustainability of the process. chiralpedia.com
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Catalytic Methods | High efficiency, selectivity, and reduced waste. | Development of novel catalysts for cascade reactions. |
| Renewable Feedstocks | Sustainability and reduced reliance on fossil fuels. | Efficient conversion of biomass to cyclopentanoid structures. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, and environmentally friendly. nih.gov | Enzyme discovery and engineering for targeted synthesis. |
Exploration of New Reactivity Profiles and Advanced Derivatization Pathways
The aldehyde and hydroxyl functionalities of this compound are gateways to a vast array of chemical transformations. Future research should aim to uncover novel reactivity patterns and develop advanced derivatization strategies to expand its synthetic utility.
Potential avenues for exploration include:
Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) where this compound acts as a key component can lead to the rapid assembly of complex molecules. encyclopedia.pub These reactions are highly convergent and atom-economical, offering an efficient route to diverse chemical scaffolds.
Domino and Cascade Reactions: Investigating the participation of this compound in domino or cascade reaction sequences can provide access to intricate polycyclic systems in a single synthetic operation. rsc.org The strategic placement of the hydroxyl and aldehyde groups can be exploited to trigger a series of intramolecular transformations.
Novel Derivatization of the Aldehyde Group: Beyond standard transformations like Wittig reactions and reductive aminations, future work could explore less common reactions of the aldehyde moiety. This might include its use in photoredox catalysis or as a directing group in C-H activation reactions on the cyclopentane ring. The aldehyde can also be converted to various functional groups, serving as a versatile chemical handle. researchgate.net
Transformations Involving the Hydroxyl Group: The hydroxyl group can be used to direct subsequent reactions, participate in cyclization reactions, or be transformed into other functional groups to enable further diversification. Its stereochemistry can influence the outcome of reactions at other positions on the ring.
Advancements in Stereocontrol Methodologies for All Possible Isomers
This compound has two stereocenters, leading to four possible stereoisomers. The ability to selectively synthesize each of these isomers in high purity is crucial for its application in asymmetric synthesis. Future research will focus on refining and developing new methodologies to achieve complete stereocontrol.
Key research directions include:
Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. d-nb.info Future efforts could focus on developing organocatalytic methods for the enantioselective and diastereoselective synthesis of the cyclopentane ring of this compound. nih.gov
Chiral Transition-Metal Catalysis: The development of new chiral ligands for transition-metal catalysts will continue to be a major driver of progress in asymmetric synthesis. mdpi.com Research into catalytic asymmetric reactions that can set both stereocenters of this compound in a single step would be highly impactful.
Substrate-Controlled and Reagent-Controlled Synthesis: A deeper understanding of the factors that govern diastereoselectivity in the synthesis of substituted cyclopentanes is needed. nih.gov This includes both substrate-controlled approaches, where the existing stereochemistry of a starting material directs the formation of new stereocenters, and reagent-controlled methods, where the chirality of a reagent or catalyst dictates the stereochemical outcome. masterorganicchemistry.com
Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, such as enzymatic kinetic resolution of racemic mixtures or the desymmetrization of prochiral precursors, can provide efficient access to enantiomerically pure isomers of this compound. nih.gov
| Stereocontrol Method | Principle | Potential for this compound |
| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts. d-nb.info | Enantioselective and diastereoselective ring construction. |
| Chiral Transition-Metal Catalysis | Use of chiral metal complexes to induce asymmetry. | Highly efficient and selective formation of stereocenters. |
| Substrate/Reagent Control | Utilizing existing chirality or chiral reagents to direct stereochemistry. | Access to specific diastereomers. |
| Biocatalysis | Employing enzymes for stereoselective transformations. nih.gov | Production of enantiopure isomers through resolution or desymmetrization. |
Expanding Applications as a Chiral Building Block in Diverse Synthetic Endeavors
The availability of all stereoisomers of this compound in high purity will significantly expand its application as a chiral building block in the synthesis of complex molecules. mdpi.com The cyclopentane motif is a common feature in many natural products and pharmaceutically active compounds. oregonstate.edu
Future applications could include:
Total Synthesis of Natural Products: The use of this compound as a chiral starting material could streamline the synthesis of complex natural products containing a functionalized cyclopentane ring. Its bifunctional nature allows for the elaboration of the molecule in multiple directions.
Medicinal Chemistry: The cyclopentane scaffold is a privileged structure in drug discovery. The different stereoisomers of this compound can be used to generate libraries of diverse compounds for biological screening. nih.gov The precise three-dimensional arrangement of functional groups is often critical for biological activity. drugtargetreview.com
Materials Science: Chiral molecules are increasingly being explored for applications in materials science, such as in the development of chiral polymers and liquid crystals. The well-defined stereochemistry of this compound could be leveraged in the design of novel materials with unique optical or electronic properties.
Q & A
Q. How can degradation products be identified and quantified in environmental matrices?
- Use LC-QTOF-MS for non-targeted analysis of degradation byproducts. Quantify major metabolites via isotope dilution assays. Environmental fate studies employ soil/water microcosms under controlled conditions .
Methodological Notes
- Data Interpretation : Cross-reference crystallographic data (SHELX outputs) with spectroscopic results to resolve ambiguities .
- Safety Compliance : Adhere to NIOSH/EN 166 standards for PPE selection .
- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize reaction conditions while minimizing variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
